L-Phenylalanine, N-(1-oxodecyl)-
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Overview
Description
Synthesis Analysis
The synthesis of L-Phenylalanine and its derivatives involves complex biochemical processes. For instance, L-Phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway in Saccharomyces cerevisiae . The regulation of L-Phenylalanine metabolism in S. cerevisiae is complicated and elaborate .Molecular Structure Analysis
The molecular structure of L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, includes a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Chemical Reactions Analysis
The chemical reactions and pathways resulting in the formation of L-Phenylalanine, the L-enantiomer of 2-amino-3-phenylpropanoic acid, are complex . The Ehrlich pathway in Saccharomyces cerevisiae, for instance, uses L-Phenylalanine as a precursor for the biosynthesis of 2-Phenylethanol .Physical and Chemical Properties Analysis
L-Phenylalanine, a component of “L-Phenylalanine, N-(1-oxodecyl)-”, is an essential α-amino acid with the formula C9H11NO2 . It is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .Mechanism of Action
Future Directions
Due to the potential existence of toxic byproducts in 2-Phenylethanol resulting from chemical synthesis, the demand for “natural” 2-Phenylethanol through biotransformation is increasing . L-Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae . This opens up new avenues for research and development in this field.
Properties
CAS No. |
26060-97-9 |
---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-11-14-18(21)20-17(19(22)23)15-16-12-9-8-10-13-16/h8-10,12-13,17H,2-7,11,14-15H2,1H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChI Key |
BPZWMTJHFOPXCT-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
sequence |
F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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